molecular formula C17H15F3N6O B2861707 1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1797978-62-1

1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2861707
CAS No.: 1797978-62-1
M. Wt: 376.343
InChI Key: NANKAHOOMUGTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic compound featuring a pyrimidine ring, an imidazole ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common approach is the condensation of pyrimidine and imidazole derivatives, followed by the introduction of the trifluoromethylphenyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as transition metals, and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
  • 1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(methyl)phenyl)urea
  • 1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(fluoromethyl)phenyl)urea

Uniqueness

1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications requiring high stability and specific interactions with biological targets.

Properties

IUPAC Name

1-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N6O/c18-17(19,20)12-2-4-13(5-3-12)25-16(27)24-9-11-26-10-8-23-15(26)14-21-6-1-7-22-14/h1-8,10H,9,11H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANKAHOOMUGTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.